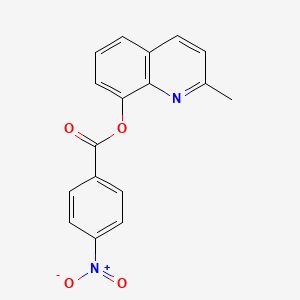![molecular formula C17H20N2O5 B3993772 N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3993772.png)
N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Overview
Description
N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a methyl group, and a spirocyclic oxo-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-3-nitroaniline, which is then acylated with oxalyl chloride to form the corresponding oxo-carboxamide. This intermediate undergoes cyclization with a suitable spirocyclic precursor to form the final product. The reaction conditions require precise temperature control, pH adjustments, and purification steps like recrystallization.
Industrial Production Methods: : On an industrial scale, the production process is optimized for yield and cost-efficiency. Techniques such as continuous flow synthesis and automated multi-step synthesis are employed to scale up production while maintaining product purity. Advanced catalytic systems and in-line purification techniques ensure high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions to form nitroso derivatives using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Can be reduced to its corresponding amine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The nitrophenyl group allows for electrophilic substitution reactions, particularly halogenation, nitration, and sulfonation using respective reagents like chlorine gas, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: : m-CPBA, hydrogen peroxide
Reduction: : LiAlH4, sodium borohydride (NaBH4)
Substitution: : Chlorine gas, nitric acid, sulfuric acid
Major Products Formed: : Nitroso derivatives, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure allows for derivatization, making it valuable in organic synthesis.
Biology: : In biological research, it is used to study molecular interactions and enzyme inhibition due to its nitrophenyl group, which can mimic natural substrates or inhibitors.
Medicine: : Its potential medicinal applications include antiviral, antibacterial, and anticancer activities. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry: : In industry, it is used in the development of novel materials and coatings due to its robust chemical structure.
Mechanism of Action
The mechanism by which N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide exerts its effects involves several molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function by mimicking natural substrates. This leads to disruption of biological pathways, which can result in antimicrobial or anticancer effects. The spirocyclic oxo-carboxamide moiety contributes to the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar functionalities, such as other nitrophenyl derivatives or spirocyclic oxo-carboxamides, N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide stands out due to its unique combination of structural features. The methyl group adds an extra dimension of reactivity, making it more versatile in chemical reactions.
Similar Compounds
4-Methyl-3-nitroaniline derivatives
Other nitrophenyl spirocyclic oxo-carboxamides
Compounds with similar nitrophenyl and spirocyclic structures
This detailed examination outlines the multifaceted nature of this compound and underscores its significance in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-5-6-12(9-14(11)19(22)23)18-16(21)13-10-15(20)24-17(13)7-3-2-4-8-17/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCOKVTZUKUKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)OC23CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[1-(4-ETHYLPHENYL)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE](/img/structure/B3993707.png)

![3-[(2,3-dimethyl-4-nitrophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3993725.png)
![2-chloro-N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3993739.png)
![1-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3993741.png)
![Benzonitrile, 4-[(2-benzothiazolylthio)methyl]-](/img/structure/B3993743.png)
![1-(benzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3993754.png)


![N-(3,4-dichlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3993773.png)

![ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3993785.png)
